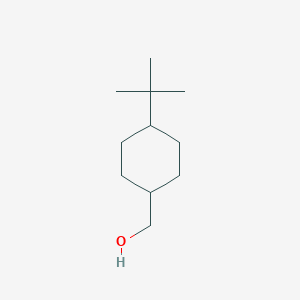

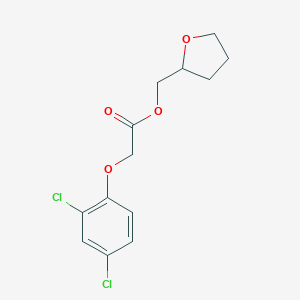

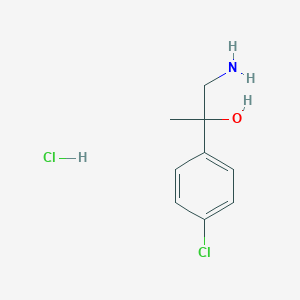

1-Amino-2-(4-cloro-fenil)-propan-2-ol clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride follows a similar pattern, starting from acetanilide through these stages, demonstrating the typical approach for synthesizing aminoalcohol hydrochlorides (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often performed using techniques like X-ray diffraction, showcasing different crystallization behaviors and molecular conformations. For example, compounds related to the amino-propanol family exhibit distinct crystal structures and hydrogen bonding patterns, highlighting the importance of structural analyses in understanding the compound's properties (W. Nitek et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound can include its use as an intermediate in various organic synthesis processes. The structure and functional groups of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride make it suitable for reactions such as Mannich reactions and nucleophilic additions, as seen with similar compounds in research (A. U. Isakhanyan et al., 2016).

Aplicaciones Científicas De Investigación

1. Aplicaciones sintéticas de la 1-feniletilamina enantiomérica (α-PEA) Este compuesto se ha utilizado como auxiliar quiral en la síntesis diastereoselectiva de sustancias medicinales y productos naturales . También se ha utilizado en la síntesis de 1-feniletilamina quiral (α-PEA) y sus derivados .

Inducidor y Auxiliar Quiral

Debido a las aplicaciones exitosas en varios procesos de reconocimiento quiral, α-PEA puede considerarse un inductor y auxiliar quiral privilegiado . Sus aplicaciones sintéticas esenciales se han incluido en varios volúmenes de la serie enciclopédica de Fieser y Fieser sobre reactivos para la síntesis orgánica .

3. Síntesis asimétrica de aminas primarias α-quirales Las aminas primarias α-quirales son uno de los bloques de construcción más valiosos y versátiles para la síntesis de numerosos productos farmacéuticos y compuestos naturales que contienen aminas . También sirven como ligandos quirales u organocatalizadores para la catálisis asimétrica .

Construcción de Complejidades Moleculares

Safety and Hazards

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Propiedades

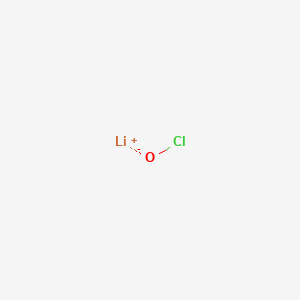

IUPAC Name |

1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNMPROKNNTHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588760 |

Source

|

| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14002-11-0 |

Source

|

| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.